molecular formula C14H10F3N3OS B2683233 1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866156-74-3

1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B2683233
M. Wt: 325.31
InChI Key: BXRBHPSBCAILGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a useful research compound. Its molecular formula is C14H10F3N3OS and its molecular weight is 325.31. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of benzothiazole- and benzimidazole-based heterocycles has been facilitated by derivatives similar to the mentioned compound. These heterocycles serve as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, indicating a route for the development of new materials or potential pharmacophores (Darweesh, Mekky, Salman, & Farag, 2016).

Catalysis and Organic Reactions

Research into the synthesis and coplanarity-dependent HOMO–LUMO separation of π-conjugated dimers, including pyrrolo[3,4-e][2,1,3]benzothiadiazole units, reveals the chemical's role in facilitating electronic applications through its structural properties. The study demonstrated how the coplanarity of these compounds affects their electronic absorption spectra and cyclic voltammetry, suggesting applications in organic electronics and photonics (Murashima, Shiga, Nishi, Uno, & Ono, 2000).

Antimicrobial and Biological Activities

Another aspect of research on derivatives of this compound involves evaluating their biological activities. For example, compounds bearing benzimidazole and pyrazoline motifs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Material Science Applications

Additionally, the compound's derivatives have been explored for their corrosion inhibition properties, indicating their potential use in protecting metals against corrosion. Such applications are crucial in industrial settings where corrosion can lead to significant economic losses and safety hazards. The synthesized derivatives showed good inhibition efficiency, blocking active sites on steel surfaces, highlighting their potential as corrosion inhibitors (Louroubi et al., 2019).

properties

IUPAC Name

1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-7-5-10(13(21)14(15,16)17)8(2)20(7)9-3-4-12-11(6-9)18-19-22-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRBHPSBCAILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

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